2-(Difluoromethyl)thiazolo[5,4-c]pyridine
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Overview
Description
2-(Difluoromethyl)thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a difluoromethyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require heating or cooling .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Difluoromethyl)thiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Thiazolo[4,5-b]pyridine: A related compound with variations in the ring fusion pattern, leading to different chemical properties.
Uniqueness
2-(Difluoromethyl)thiazolo[5,4-c]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and materials science .
Properties
Molecular Formula |
C7H4F2N2S |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H4F2N2S/c8-6(9)7-11-4-1-2-10-3-5(4)12-7/h1-3,6H |
InChI Key |
MDYSLZGZWPHLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)C(F)F |
Origin of Product |
United States |
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